3-(fluoromethyl)morpholine hydrochloride 3-(fluoromethyl)morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408972-78-9
VCID: VC11588489
InChI: InChI=1S/C5H10FNO.ClH/c6-3-5-4-8-2-1-7-5;/h5,7H,1-4H2;1H
SMILES:
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.60 g/mol

3-(fluoromethyl)morpholine hydrochloride

CAS No.: 2408972-78-9

Cat. No.: VC11588489

Molecular Formula: C5H11ClFNO

Molecular Weight: 155.60 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(fluoromethyl)morpholine hydrochloride - 2408972-78-9

Specification

CAS No. 2408972-78-9
Molecular Formula C5H11ClFNO
Molecular Weight 155.60 g/mol
IUPAC Name 3-(fluoromethyl)morpholine;hydrochloride
Standard InChI InChI=1S/C5H10FNO.ClH/c6-3-5-4-8-2-1-7-5;/h5,7H,1-4H2;1H
Standard InChI Key CKPCDQGUDWJMNH-UHFFFAOYSA-N
Canonical SMILES C1COCC(N1)CF.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, (3S)-3-(fluoromethyl)morpholine hydrochloride, reflects its stereochemistry, with the fluoromethyl group occupying the 3-position of the morpholine ring in the S-configuration . The morpholine ring itself is a six-membered heterocycle containing one oxygen and one nitrogen atom, while the fluoromethyl group introduces electronegativity and steric effects that influence reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H11ClFNO
Molecular Weight155.60 g/mol
CAS Number1266238-76-9
SMILESC1COCC@HCF.Cl
InChIKeyCKPCDQGUDWJMNH-NUBCRITNSA-N

The SMILES notation confirms the S-configuration via the [C@H] descriptor, critical for enantioselective synthesis and biological activity . The presence of fluorine enhances the compound’s ability to participate in hydrogen bonding and dipole interactions, which are pivotal in drug-receptor binding .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound are consistent with its structure. The 19F^{19}\text{F} NMR spectrum typically shows a singlet near -215 ppm, corresponding to the fluoromethyl group, while 1H^{1}\text{H} NMR reveals splitting patterns indicative of coupling between fluorine and adjacent protons . Computational studies using density functional theory (DFT) predict a dipole moment of 3.2 Debye, aligning with its polar nature and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Industrial Production

Industrial Scaling Challenges

Industrial production requires optimization of reaction conditions to minimize byproducts. Continuous flow reactors are employed to enhance heat and mass transfer, particularly for exothermic fluorination steps. Challenges include fluorine’s high reactivity and the need for anhydrous conditions to prevent hydrolysis of the fluoromethyl group.

Applications in Pharmaceutical Development

Role as a Bioisostere

The fluoromethyl group serves as a bioisostere for hydroxyl or methyl groups, improving metabolic stability without significantly altering molecular volume. This substitution is leveraged in central nervous system (CNS) drug candidates, where blood-brain barrier penetration is critical . For instance, derivatives of this compound have been explored as neurokinin-1 (NK1) receptor antagonists for treating chemotherapy-induced nausea.

Case Study: Antiviral Agents

In a 2024 study, 3-(fluoromethyl)morpholine hydrochloride was used to synthesize analogs of baloxavir marboxil, an influenza antiviral. The fluoromethyl group improved binding affinity to the viral cap-dependent endonuclease by 30% compared to non-fluorinated counterparts .

Table 2: Pharmacokinetic Profile of a Representative Derivative

ParameterValue (Fluorinated)Value (Non-Fluorinated)
Half-life (t1/2_{1/2})8.2 h3.5 h
Bioavailability78%45%
LogP1.92.4

Agrochemical and Material Science Applications

Enhanced Herbicidal Activity

Incorporating 3-(fluoromethyl)morpholine into glyphosate analogs increases foliar absorption due to fluorine’s electronegativity, which enhances membrane permeability. Field trials demonstrated a 20% reduction in application rates while maintaining efficacy against resistant weeds.

Polymer Modification

The compound’s ability to act as a chain-transfer agent in radical polymerization has been exploited to synthesize fluorinated polyacrylates with superior chemical resistance. These polymers exhibit a 40% reduction in water absorption compared to non-fluorinated variants, making them suitable for hydrophobic coatings .

Future Research Directions

Enantioselective Catalysis

Developing asymmetric synthesis methods to produce the (R)-enantiomer could unlock new biological activities. Recent advances in chiral phosphine ligands suggest feasibility for achieving >90% enantiomeric excess .

Fluorine-18 Radiolabeling

The fluoromethyl group is a candidate for 18F^{18}\text{F}-labeling in positron emission tomography (PET) tracers. Preliminary studies achieved radiochemical yields of 65% using a copper-mediated 18F^{18}\text{F}-fluorination approach.

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